molecular formula C7H14N2O2S B3120308 2-methyl-N-[(Z)-1-methylsulfanyl-2-nitroethenyl]propan-1-amine CAS No. 262276-97-1

2-methyl-N-[(Z)-1-methylsulfanyl-2-nitroethenyl]propan-1-amine

Cat. No.: B3120308
CAS No.: 262276-97-1
M. Wt: 190.27 g/mol
InChI Key: VHLMFCRBKTZDCX-ALCCZGGFSA-N
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Description

. This compound is characterized by its unique structure, which includes a nitroethenyl group and a methylsulfanyl substituent, making it an interesting subject for scientific study.

Preparation Methods

The synthesis of 2-methyl-N-[(Z)-1-methylsulfanyl-2-nitroethenyl]propan-1-amine can be achieved through various synthetic routes. One common method involves the use of transition metal-catalyzed reactions, such as Suzuki–Miyaura coupling . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules. Industrial production methods may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

2-methyl-N-[(Z)-1-methylsulfanyl-2-nitroethenyl]propan-1-amine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitroethenyl group can lead to the formation of nitro derivatives, while reduction can yield amine derivatives .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential biological activity and interactions with various biomolecules. In medicine, it could be explored for its potential therapeutic effects, particularly in the development of new drugs. Industrial applications may include its use as an intermediate in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-methyl-N-[(Z)-1-methylsulfanyl-2-nitroethenyl]propan-1-amine involves its interaction with specific molecular targets and pathways. The nitroethenyl group is known to participate in various biochemical reactions, potentially affecting cellular processes. The methylsulfanyl substituent may also play a role in modulating the compound’s activity by influencing its binding affinity to target molecules .

Comparison with Similar Compounds

2-methyl-N-[(Z)-1-methylsulfanyl-2-nitroethenyl]propan-1-amine can be compared with other similar compounds, such as N-methyl-2-phenylpropan-1-amine and 2-phenylpropan-1-amine . These compounds share structural similarities but differ in their substituents and functional groups, which can lead to variations in their chemical and biological properties. The presence of the nitroethenyl and methylsulfanyl groups in this compound makes it unique and potentially more versatile in its applications .

Properties

IUPAC Name

2-methyl-N-[(Z)-1-methylsulfanyl-2-nitroethenyl]propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2S/c1-6(2)4-8-7(12-3)5-9(10)11/h5-6,8H,4H2,1-3H3/b7-5-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHLMFCRBKTZDCX-ALCCZGGFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=C[N+](=O)[O-])SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CN/C(=C/[N+](=O)[O-])/SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-methyl-N-[(Z)-1-methylsulfanyl-2-nitroethenyl]propan-1-amine
Reactant of Route 2
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2-methyl-N-[(Z)-1-methylsulfanyl-2-nitroethenyl]propan-1-amine

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